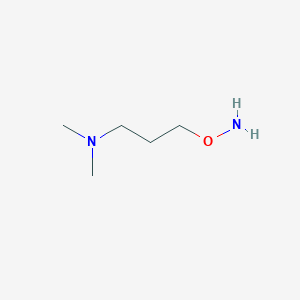
3-(aminooxy)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminooxy)-N,N-dimethylpropan-1-amine is a chemical compound that features an aminooxy functional group. This compound is of interest due to its unique reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of the aminooxy group makes it a strong nucleophile, which can participate in various chemical reactions.
Méthodes De Préparation
The synthesis of 3-(aminooxy)-N,N-dimethylpropan-1-amine typically involves the reaction of an appropriate precursor with hydroxylamine or its derivatives. One common method is the reductive amination of a carbonyl compound with hydroxylamine, followed by further functionalization to introduce the dimethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(aminooxy)-N,N-dimethylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(aminooxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecules through oxime ligation and other bioorthogonal reactions.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(aminooxy)-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The aminooxy group can form stable imines with carbonyl compounds, which is a key step in many of its applications. This interaction can inhibit the activity of certain enzymes or modify the structure of biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(aminooxy)-N,N-dimethylpropan-1-amine can be compared with other aminooxy compounds, such as aminooxyacetic acid and 3-aminooxy-1-propanamine. While these compounds share the aminooxy functional group, they differ in their additional substituents and overall structure, which can influence their reactivity and applications. The unique combination of the aminooxy group with the dimethylamino group in this compound provides distinct properties that can be advantageous in specific contexts.
Propriétés
Formule moléculaire |
C5H14N2O |
|---|---|
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
O-[3-(dimethylamino)propyl]hydroxylamine |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-3-5-8-6/h3-6H2,1-2H3 |
Clé InChI |
CCSGLLUTWAFKJC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


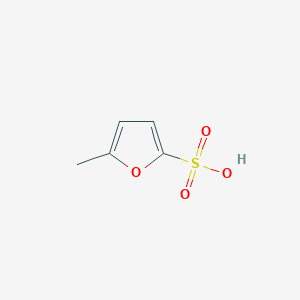
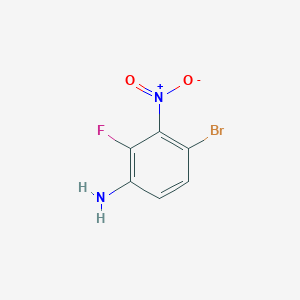
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
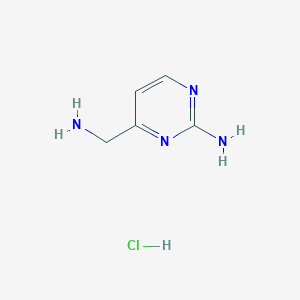

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)
![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)

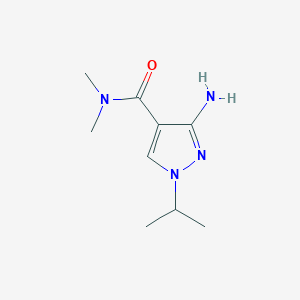
methylidene}hydroxylamine](/img/structure/B11731009.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11731012.png)
